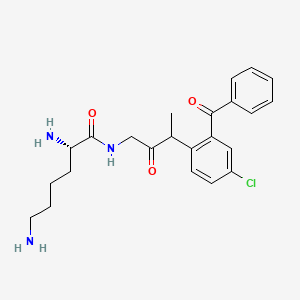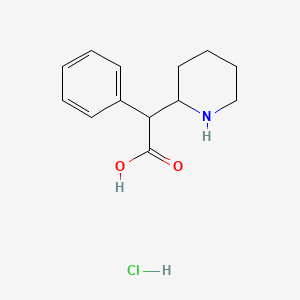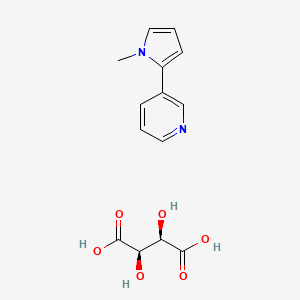![molecular formula C9H8N2O B588574 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene CAS No. 143261-91-0](/img/structure/B588574.png)
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is a heterocyclic compound that features a fused oxazole and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . Another approach includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene exerts its effects is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and π-π stacking, which can modulate the activity of its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their wide range of biological activities.
Thienoquinolines: These compounds have a fused thiophene and quinoline ring system and are studied for their potential as kinase inhibitors.
Uniqueness
3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is unique due to its fused oxazole and quinoline ring system, which imparts distinct electronic and steric properties
]quinoline-2-carboxylic acid derivatives : [Recent advances in the synthesis and applications of oxazolo 5,4- : A comprehensive review on biological activities of oxazole derivativesPropriétés
Numéro CAS |
143261-91-0 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.176 |
InChI |
InChI=1S/C9H8N2O/c1-2-6-9-7(3-1)11-12-8(9)4-5-10-6/h1-3,11H,4-5H2 |
Clé InChI |
FWYIKLCTXNRHSE-UHFFFAOYSA-N |
SMILES |
C1CN=C2C=CC=C3C2=C1ON3 |
Synonymes |
6H-Isoxazolo[5,4,3-de]quinoline,7,8-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)



![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)








